molecular formula C19H20N4O3S B4114348 N-(3-acetylphenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide

N-(3-acetylphenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide

Cat. No.: B4114348
M. Wt: 384.5 g/mol
InChI Key: MJWKFEXYCDFMES-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide is a complex organic compound that features a piperazine ring substituted with acetyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Substitution reactions: The piperazine ring is then substituted with acetyl and nitrophenyl groups using electrophilic aromatic substitution reactions.

    Thioamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-4-(4-aminophenyl)-1-piperazinecarbothioamide: Similar structure but with an amino group instead of a nitro group.

    N-(3-acetylphenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(3-acetylphenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide is unique due to the presence of both acetyl and nitrophenyl groups on the piperazine ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-14(24)15-3-2-4-16(13-15)20-19(27)22-11-9-21(10-12-22)17-5-7-18(8-6-17)23(25)26/h2-8,13H,9-12H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWKFEXYCDFMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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